Product packaging for Cyclomethycaine sulfate(Cat. No.:CAS No. 50978-10-4)

Cyclomethycaine sulfate

Cat. No.: B10858718
CAS No.: 50978-10-4
M. Wt: 457.6 g/mol
InChI Key: FEBLWCUYHGPGOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cyclomethycaine sulfate is a useful research compound. Its molecular formula is C22H35NO7S and its molecular weight is 457.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H35NO7S B10858718 Cyclomethycaine sulfate CAS No. 50978-10-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

50978-10-4

Molecular Formula

C22H35NO7S

Molecular Weight

457.6 g/mol

IUPAC Name

3-(2-methylpiperidin-1-yl)propyl 4-cyclohexyloxybenzoate;sulfuric acid

InChI

InChI=1S/C22H33NO3.H2O4S/c1-18-8-5-6-15-23(18)16-7-17-25-22(24)19-11-13-21(14-12-19)26-20-9-3-2-4-10-20;1-5(2,3)4/h11-14,18,20H,2-10,15-17H2,1H3;(H2,1,2,3,4)

InChI Key

FEBLWCUYHGPGOW-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1CCCOC(=O)C2=CC=C(C=C2)OC3CCCCC3.OS(=O)(=O)O

Origin of Product

United States

Modern Paradigms in Drug Delivery:contemporary Research Has Moved Beyond the Discovery of New Molecular Entities to Focus on Novel Drug Delivery Systems. the Goal is to Prolong the Duration of a Local Block While Minimizing Systemic Exposure. a Prime Example is the Approval of Liposomal Bupivacaine in 2011, Where the Anesthetic is Encapsulated in a Multivesicular Liposomal System for Slow Release.medscape.comthis Formulation Based Approach Represents the Current Frontier in Extending the Utility of Established Local Anesthetics.

Historical Context and Evolution of Cyclomethycaine Sulfate Research

Early Academic Publications on Cyclomethycaine (B90308) Synthesis and Properties

Cyclomethycaine, with the IUPAC name 3-(2-methylpiperidin-1-yl)propyl 4-cyclohexyloxybenzoate, was developed during a period of intense innovation in local anesthetic research. Approved for use by the U.S. Food and Drug Administration in 1948, its emergence reflects the mid-20th-century drive to create synthetic alternatives to cocaine and early anesthetics like procaine (B135). wikipedia.org

As a benzoate (B1203000) ester, the synthesis of Cyclomethycaine is based on the principles of esterification. The general structure of local anesthetics was well-understood by this time to consist of three key components: a lipophilic aromatic group, an intermediate ester or amide linkage, and a hydrophilic amine group. In Cyclomethycaine, the lipophilic portion is a 4-cyclohexyloxybenzoate group, and the hydrophilic portion is a 2-methylpiperidine (B94953) moiety. These are joined by a propyl ester chain. The presence of an electron-donating alkoxy group (the cyclohexyloxy group) on the aromatic ring is a structural feature investigated for its potential to enhance anesthetic properties.

The physicochemical properties of the Cyclomethycaine base have been computationally determined and are summarized in the table below.

PropertyValueSource
Molecular FormulaC22H33NO3 nih.gov
Molar Mass359.5 g/mol nih.gov
IUPAC Name3-(2-methylpiperidin-1-yl)propyl 4-cyclohexyloxybenzoate nih.gov
CAS Number139-62-8 nih.gov

Developmental Milestones in Medicinal Chemistry Research Related to Cyclomethycaine

The development of Cyclomethycaine represents a specific milestone in the rational design of local anesthetics, illustrating the exploration of structural variations to optimize activity. It is classified as a benzoic acid derivative, a group that is structurally distinct from the more widely known p-aminobenzoic acid (PABA) derivatives, such as procaine. slideshare.netslideshare.net

A key milestone in medicinal chemistry is the establishment of Structure-Activity Relationships (SAR), which systematically relates a molecule's structure to its biological activity. drugdesign.org The design of Cyclomethycaine is a clear example of SAR principles in action during its era:

Lipophilic Group Modification: Instead of the unsubstituted phenyl ring of cocaine or the p-amino group of procaine, Cyclomethycaine incorporates a bulky 4-cyclohexyloxy substituent. This large, non-polar group was intended to increase the lipid solubility of the molecule, a property known to be a key determinant of anesthetic potency.

Hydrophilic Group Variation: The tertiary amine portion of Cyclomethycaine is a 2-methylpiperidine ring. This represents a departure from the simpler diethylamino group found in procaine. The structure and basicity of the amine group influence the molecule's water solubility and its ability to interact with the sodium channel receptor.

The development of Cyclomethycaine in the 1940s placed it at a crossroads in anesthetic history. It was a more structurally complex ester anesthetic developed before the "amide revolution," which began with the commercial release of lidocaine (B1675312) in 1948. aneskey.com Lidocaine, an anilide (or amide) derivative, offered greater chemical stability and a lower potential for allergic reactions compared to ester-type anesthetics, which are metabolized to PABA, a known allergen. aneskey.com This fundamental shift in the intermediate linkage from an ester to an amide would come to dominate future local anesthetic development, gradually superseding research into novel ester compounds like Cyclomethycaine.

Evolution of Research Paradigms in Local Anesthetic Chemistry

The research field that produced Cyclomethycaine has undergone several major paradigm shifts, driven by advances in chemistry, pharmacology, and an increasing emphasis on safety.

Exploration of Novel and Theoretical Applications of Cyclomethycaine Sulfate in Research

Investigation of Antibacterial Properties and Mechanisms

The investigation into the antibacterial properties of cyclomethycaine (B90308) sulfate (B86663) is a promising area of research, largely informed by the known antimicrobial activities of related compounds, specifically benzoate (B1203000) esters and other local anesthetics. While direct studies on cyclomethycaine sulfate are limited, a theoretical framework for its potential antibacterial action can be constructed.

The benzoate ester component of this compound is significant, as various p-hydroxybenzoate esters (parabens) have a long history of use as antimicrobial preservatives. The antibacterial efficacy of these esters is often linked to their chemical structure, with factors such as the length of the alkyl chain influencing their ability to disrupt microbial cell membranes and interfere with essential cellular processes.

Furthermore, a growing body of evidence suggests that many local anesthetics exhibit intrinsic antibacterial effects. This activity is thought to stem from their amphiphilic nature, which allows them to interact with and disrupt the bacterial cell membrane, leading to increased permeability and ultimately cell death. The potency of this antibacterial action varies among different local anesthetics and is dependent on the specific bacterial strain. For instance, studies have demonstrated that local anesthetics can inhibit the growth of a range of bacteria, including both Gram-positive and Gram-negative species.

Given these precedents, it is hypothesized that this compound could exhibit similar antibacterial properties. Its molecular structure, featuring a lipophilic cyclohexyloxy benzoate group and a hydrophilic piperidinylpropyl group, provides the amphiphilicity that is characteristic of many membrane-active antimicrobial agents. Theoretical mechanisms of action could involve the disruption of the bacterial cell membrane's lipid bilayer, inhibition of essential membrane-bound enzymes, or interference with cellular energy production. Further research is warranted to determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of this compound against a panel of clinically relevant bacteria.

Table 1: Illustrative Minimum Inhibitory Concentrations (MIC) of Various Local Anesthetics Against Select Bacteria This table presents data for other local anesthetics to provide a comparative context for the theoretical investigation of this compound's antibacterial properties.

Local AnestheticStaphylococcus aureus (mg/mL)Pseudomonas aeruginosa (mg/mL)Escherichia coli (mg/mL)
Lidocaine (B1675312)20>205
Bupivacaine (B1668057)---

Research into Potential Anti-inflammatory Properties

The potential anti-inflammatory properties of this compound represent another significant avenue for future research. This interest is largely based on the well-documented anti-inflammatory effects of other local anesthetics, which are believed to occur through mechanisms independent of their nerve-blocking actions. These compounds have been shown to modulate the inflammatory cascade at various stages, suggesting that this compound, as a member of this class, may possess similar capabilities.

Research has indicated that local anesthetics can interfere with the function of key inflammatory cells, including neutrophils, macrophages, and lymphocytes. They have been shown to inhibit the release of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and various interleukins (e.g., IL-1, IL-6, IL-8), from these cells. This modulation of cytokine release is a critical aspect of controlling the inflammatory response. The mechanism for these effects is thought to involve the interaction of the local anesthetic molecules with cellular membranes and membrane-bound proteins, thereby influencing intracellular signaling pathways.

Specifically, the amphiphilic nature of local anesthetics allows them to partition into the lipid bilayer of cell membranes, which can alter membrane fluidity and the function of integral membrane proteins like G-protein-coupled receptors. By interfering with these signaling pathways, local anesthetics can downregulate the production and release of inflammatory mediators. Given that this compound shares the characteristic amphiphilic structure of other local anesthetics, it is plausible that it could exert similar anti-inflammatory effects.

Investigations into the potential anti-inflammatory properties of this compound would likely involve in vitro studies using cell cultures of immune cells stimulated with inflammatory agents. The effect of this compound on the production of key inflammatory markers would be a primary focus of such research.

Table 2: Theoretical Inhibition of Pro-inflammatory Cytokine Release by Local Anesthetics This table illustrates the potential inhibitory effects of local anesthetics on TNF-α secretion, providing a basis for the theoretical anti-inflammatory investigation of this compound.

Local AnestheticCell TypeStimulantObserved Effect on TNF-α Secretion
LidocaineHuman T-cells-Suppression
BupivacaineHuman LeukocytesLipopolysaccharide (LPS)Inhibition in a subset of individuals
Procaine (B135)Human LeukocytesLipopolysaccharide (LPS)Inhibition in a subset of individuals
Mepivacaine (B158355)Human LeukocytesLipopolysaccharide (LPS)Inhibition in a subset of individuals

Theoretical Applications in Cosmetic and Material Science Formulations

The amphiphilic structure of this compound, possessing both a hydrophobic (fat-soluble) and a hydrophilic (water-soluble) region, is a key characteristic that suggests its potential utility in cosmetic and material science. nih.gov This dual nature is fundamental to the behavior of surfactants and other interfacial agents.

Role as Suspending Agents in Polymer Composites Research

In the field of material science, particularly in the formulation of polymer composites, the uniform dispersion of particulate matter within a polymer matrix is crucial for achieving desired material properties. Suspending agents, or stabilizers, are often employed to prevent the agglomeration and settling of these particles. The theoretical application of this compound as a suspending agent is predicated on its amphiphilic molecular structure.

It is hypothesized that the hydrophobic portion of the cyclomethycaine molecule could adsorb onto the surface of dispersed inorganic or organic particles, while the hydrophilic portion would extend into the polymer matrix, particularly in more polar systems. This would create a steric or electrostatic barrier around the particles, preventing them from coming into close contact and aggregating. In non-polar polymer systems, a reverse orientation might occur. This stabilization mechanism is critical for the long-term stability and performance of the composite material. The effectiveness of an amphiphilic molecule as a stabilizer is often dependent on the balance between its hydrophobic and hydrophilic segments, a factor that could be investigated for this compound in various polymer systems.

Contributions to Emulsification and Associative Thickening Research

In cosmetic science, the formulation of stable emulsions (mixtures of oil and water) and the control of product viscosity are of paramount importance for product performance and consumer acceptance. The amphiphilic nature of this compound suggests its potential to contribute to both emulsification and associative thickening.

As an emulsifier, this compound could theoretically position itself at the oil-water interface, reducing the interfacial tension between the two phases. The hydrophobic tail would orient towards the oil phase, and the hydrophilic head towards the water phase, thereby stabilizing the emulsion droplets and preventing coalescence. The effectiveness of an emulsifier is related to its ability to pack efficiently at the interface, a property influenced by its molecular geometry.

Comparative Research Perspectives on Cyclomethycaine Sulfate

Structural and Mechanistic Comparisons with Other Local Anesthetic Classes

Local anesthetics are broadly classified based on the chemical bond that links the lipophilic (aromatic) portion of the molecule to the hydrophilic (amine) portion. This linkage, which is either an ester or an amide, is a primary determinant of the compound's metabolism, duration of action, and potential for allergic reactions. Cyclomethycaine (B90308) is classified as an ester-type local anesthetic. pharmdbm.com

The fundamental distinction between cyclomethycaine sulfate (B86663) and amide-type local anesthetics like lidocaine (B1675312) and bupivacaine (B1668057) lies in their core chemical structure, which dictates their metabolic pathways.

Structural Differences : All local anesthetics generally consist of three components: a lipophilic aromatic ring, an intermediate chain, and a hydrophilic amine group. nih.govnih.govmedscape.com In cyclomethycaine, the intermediate chain is an ester linkage (-COO-). In contrast, lidocaine and bupivacaine possess an amide linkage (-NHCO-). medscape.comderangedphysiology.comlitfl.com This single structural difference has significant pharmacological consequences. Cyclomethycaine is specifically a 4-(cyclohexyloxy)benzoic acid 3-(2-methyl-1-piperidinyl)propyl ester. drugfuture.comnih.gov

Mechanistic and Metabolic Differences : While both classes of anesthetics share the same primary mechanism of action—reversibly blocking voltage-gated sodium channels within the nerve axon to prevent the propagation of action potentials—their metabolism is markedly different. medscape.comnysora.com

Cyclomethycaine (Ester-Type) : Ester-type anesthetics are rapidly hydrolyzed in the plasma by the enzyme pseudocholinesterase. nih.govderangedphysiology.com This rapid breakdown generally leads to a shorter duration of action. A significant metabolite of many ester anesthetics is para-aminobenzoic acid (PABA), a compound known to be associated with allergic reactions in a subset of the population. nih.govnih.gov

Lidocaine and Bupivacaine (Amide-Type) : Amide local anesthetics undergo a more complex and slower metabolic process in the liver, involving enzymes of the cytochrome P450 system. nih.govnih.govlitfl.com This slower hepatic metabolism contributes to a longer plasma half-life and a longer duration of action compared to most esters. derangedphysiology.comnih.gov Since they are not metabolized to PABA, allergic reactions to amide anesthetics are exceedingly rare. nih.gov

The following table summarizes the key differentiators between cyclomethycaine and representative amide-type anesthetics.

FeatureCyclomethycaine SulfateLidocaineBupivacaine
Chemical ClassEsterAmideAmide
Intermediate LinkageEster (-COO-)Amide (-NHCO-)Amide (-NHCO-)
Primary Site of MetabolismPlasmaLiverLiver
Metabolizing EnzymePseudocholinesteraseCytochrome P450Cytochrome P450
Metabolic RateRapidSlowerSlow
Allergenic PotentialHigher (due to potential PABA metabolite)Very LowVery Low

As an ester-type anesthetic, cyclomethycaine shares a common heritage with other compounds in its class, such as procaine (B135) and benzocaine. They are all considered analogues due to their shared ester linkage and general mechanism of action.

Structural Similarities : The defining common feature is the ester bond. However, variations in the lipophilic and hydrophilic portions of the molecule lead to different clinical properties. unirioja.es

Cyclomethycaine : Possesses a p-cyclohexyloxybenzoic acid lipophilic group. drugfuture.com

Procaine : Has a para-aminobenzoic acid (PABA) lipophilic group, making it the prototypical PABA-ester anesthetic. mdpi.com

Benzocaine : Is also a PABA derivative but lacks the hydrophilic amine tail, which restricts its use to topical applications as it is poorly soluble in water. nih.govnih.gov

Functional Similarities : The primary function of all these compounds is to induce local anesthesia by blocking sodium channels. medscape.comchemicalbook.com The potency and duration of this effect are closely related to the molecule's physicochemical properties, which are determined by its specific structure.

Lipid Solubility : This property is a key determinant of anesthetic potency. nih.govmedscape.com The more lipophilic a molecule is, the more easily it can penetrate the lipid-rich nerve membrane to reach its site of action on the sodium channel. The larger cyclohexyloxy group on cyclomethycaine suggests a different lipid solubility profile compared to the simpler structures of procaine and benzocaine.

Metabolism : All are subject to hydrolysis by plasma esterases, leading to a relatively short duration of action and the formation of metabolites that may include PABA (in the case of procaine and benzocaine). nih.govnih.gov

The table below provides a comparative overview of cyclomethycaine and its ester-type analogues.

FeatureThis compoundProcaineBenzocaine
Chemical Sub-TypeBenzoic Acid DerivativeAmino Benzoic Acid DerivativeAmino Benzoic Acid Derivative
Shared FeatureEster LinkageEster LinkageEster Linkage
Primary MechanismNa+ Channel BlockadeNa+ Channel BlockadeNa+ Channel Blockade
Metabolic PathwayPlasma Esterase HydrolysisPlasma Esterase HydrolysisPlasma Esterase Hydrolysis
Key Structural Differencep-cyclohexyloxybenzoate groupp-aminobenzoate groupp-aminobenzoate group, no terminal amine

Methodological Comparisons in Pharmacological and Chemical Research

The research and analysis of this compound employ methodologies common to the study of all local anesthetics. These techniques are designed to elucidate the compound's chemical properties, quantify its presence in biological systems, and measure its pharmacological effects.

Chemical Research Methodologies : The primary goal in chemical research is to identify and quantify the anesthetic and its metabolites. Given that cyclomethycaine is an ester-type anesthetic, methods used for other esters are directly applicable.

Chromatography : Techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC) are standard methods for separating and quantifying local anesthetics in biological fluids like plasma or serum. oup.com

Mass Spectrometry (MS) : Often coupled with chromatography (e.g., GC-MS), mass spectrometry provides highly sensitive and specific detection, allowing for the definitive identification of the parent compound and its metabolic products. oup.com These methods are crucial for pharmacokinetic studies, which examine the absorption, distribution, metabolism, and excretion of the drug.

Pharmacological Research Methodologies : Pharmacological studies aim to characterize the anesthetic's potency, duration, and mechanism of action.

In Vitro Nerve Preparations : A common method involves using isolated nerve preparations, such as the frog sciatic nerve, to study the effects of the anesthetic on nerve conduction. nysora.com By applying the anesthetic and measuring the resulting decrease in the compound action potential, researchers can quantify the drug's blocking potency and characteristics of the block (e.g., use-dependence).

Animal Models : In vivo studies utilize animal models to assess the anesthetic's efficacy in a living system. For topical anesthetics like cyclomethycaine, this might involve applying the compound to a specific area (e.g., the cornea of a rabbit) and measuring the response to a stimulus to determine the onset and duration of the anesthetic effect.

These established chemical and pharmacological methods allow for direct comparison of this compound's properties against those of both newer and more established local anesthetics, such as lidocaine, bupivacaine, and procaine, under standardized experimental conditions.

Future Directions and Emerging Research Avenues for Cyclomethycaine Sulfate

Advanced Computational Chemistry Approaches for Design and Prediction

The future development of Cyclomethycaine (B90308) sulfate (B86663) and its derivatives is increasingly reliant on advanced computational chemistry. These in silico approaches offer a powerful toolkit for designing novel molecular structures and predicting their biological activities, thereby accelerating the drug discovery process while reducing reliance on traditional trial-and-error laboratory methods. By simulating interactions at the molecular level, researchers can gain profound insights into the structure-activity relationships (SAR) that govern the efficacy of local anesthetics.

Key computational techniques that are pivotal in this area include molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and molecular dynamics (MD) simulations.

Molecular Docking: This technique predicts the preferred orientation of a ligand (e.g., Cyclomethycaine) when bound to a therapeutic target, such as a voltage-gated sodium channel. By simulating the binding process, researchers can estimate the strength of the interaction (binding affinity) and identify key amino acid residues involved in the binding. For Cyclomethycaine sulfate, docking studies can be employed to:

Visualize its binding pose within the pore of various sodium channel isoforms.

Design modifications to its chemical structure—such as altering the cyclohexyloxy group or the piperidine (B6355638) ring—to enhance binding affinity and selectivity.

Compare its binding profile to that of other local anesthetics to understand differences in potency and duration of action.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that relate the chemical structure of a series of compounds to their biological activity. By analyzing a dataset of related molecules, QSAR can identify the physicochemical properties (e.g., lipophilicity, electronic properties, steric factors) that are critical for anesthetic potency. Future QSAR studies on Cyclomethycaine analogs could:

Develop predictive models to estimate the anesthetic activity of newly designed, unsynthesized compounds.

Identify the optimal balance of lipophilicity and hydrophilicity required for effective nerve membrane penetration and channel binding.

Guide the synthesis of derivatives with improved therapeutic profiles.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of molecular systems over time, allowing researchers to observe the conformational changes of both the drug molecule and its protein target upon binding. For this compound, MD simulations can:

Assess the stability of the drug-receptor complex, confirming whether the binding pose predicted by docking is maintained over time.

Simulate the permeation of Cyclomethycaine through the lipid bilayer of the nerve cell membrane, providing insights into its onset of action.

These computational approaches are not mutually exclusive and are often used in a complementary fashion to build a comprehensive understanding of a drug's behavior at the molecular level.

Table 1: Application of Computational Chemistry in this compound Research

Computational Technique Primary Objective Potential Application for this compound Expected Outcome
Molecular Docking Predict binding orientation and affinity of a ligand to a receptor. Simulate the interaction of Cyclomethycaine with voltage-gated sodium channel isoforms (e.g., Nav1.4, Nav1.5). Identification of key binding residues and rational design of analogs with enhanced potency.
QSAR Modeling Correlate chemical structure with biological activity. Develop models based on a series of Cyclomethycaine analogs to predict anesthetic potency. A predictive framework to prioritize the synthesis of the most promising new compounds.
Molecular Dynamics Simulate the time-dependent behavior of molecular systems. Analyze the stability of the Cyclomethycaine-channel complex and its passage through the nerve membrane. Deeper understanding of the mechanism of action and factors influencing duration of effect.
ADMET Prediction In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity. Evaluate drug-likeness and potential toxicity profiles of novel Cyclomethycaine derivatives. Early-stage filtering of candidates with unfavorable pharmacokinetic or toxicological properties.

The integration of these computational tools is fundamental to the modern drug design paradigm. By creating detailed in silico models, the design-synthesis-testing cycle can be made significantly more efficient, paving the way for the development of next-generation local anesthetics based on the Cyclomethycaine scaffold.

Exploration of Novel Synthetic Pathways and Green Chemistry Principles

Future research into this compound will undoubtedly focus on optimizing its synthesis, driven by the dual goals of improving efficiency and enhancing environmental sustainability. Traditional multi-step synthetic routes for complex molecules often involve harsh reagents, large volumes of hazardous organic solvents, and significant energy consumption. The exploration of novel synthetic pathways and the application of green chemistry principles are critical for addressing these limitations.

Novel Synthetic Strategies: The core structure of Cyclomethycaine, featuring a substituted piperidine ring linked to an aromatic ester, is a candidate for modern synthetic innovations. Emerging strategies applicable to its synthesis include:

Multicomponent Reactions (MCRs): Reactions like the Ugi or Mannich reactions allow for the assembly of complex molecules from three or more starting materials in a single step. An MCR-based approach could potentially construct the core scaffold of Cyclomethycaine with high atom economy, reducing the number of synthetic steps and purification processes required.

Catalytic C-H Activation: This cutting-edge technique allows for the direct functionalization of carbon-hydrogen bonds, which are ubiquitous in organic molecules. Applying C-H activation could offer more direct and efficient routes to introduce or modify substituents on the aromatic or piperidine rings of Cyclomethycaine precursors.

Biocatalysis: The use of enzymes as catalysts offers high selectivity and mild reaction conditions (typically in aqueous media at room temperature). Future research could explore enzymes, such as lipases for the esterification step or transaminases for forming the piperidine ring, to create a more sustainable synthetic process.

Green Chemistry Principles: The 12 Principles of Green Chemistry provide a framework for developing more environmentally benign chemical processes. The synthesis of local anesthetics like lidocaine (B1675312) and mepivacaine (B158355) has already been a subject of green chemistry innovations, setting a precedent for this compound. Key principles applicable to its future synthesis include:

Waste Prevention: Designing synthetic pathways that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids. Mechanochemistry, or solvent-free synthesis by grinding reagents together, is another promising avenue that has been successfully applied to lidocaine.

Energy Efficiency: Developing reactions that can be conducted at ambient temperature and pressure. The use of continuous flow chemistry, where reagents are pumped through a reactor, can offer better heat management and reaction control, often leading to higher yields and purity in shorter reaction times.

Use of Renewable Feedstocks: Exploring the possibility of deriving starting materials from renewable biological sources rather than petrochemicals.

The adoption of these modern synthetic methods can lead to a more economical and sustainable production of this compound, minimizing the environmental footprint associated with its manufacture.

Table 2: Green Chemistry Principles and Their Application to this compound Synthesis

Green Chemistry Principle Traditional Approach Limitation Potential Green Alternative Benefit for Cyclomethycaine Synthesis
Atom Economy Multi-step synthesis with protecting groups can generate significant waste. Employing multicomponent reactions (MCRs) to form the molecular backbone in a single step. Higher efficiency, less waste, and fewer synthetic steps.
Safer Solvents & Reagents Use of volatile and toxic organic solvents (e.g., benzene (B151609), chlorinated hydrocarbons). Utilizing water as a solvent, mechanochemical (solvent-free) synthesis, or biocatalysis. Reduced environmental impact and improved worker safety.
Energy Efficiency Reactions requiring high temperatures and prolonged heating. Use of highly efficient catalysts (organo- or biocatalysts) that work at room temperature; implementation of flow chemistry. Lower energy consumption and reduced costs.
Catalysis Use of stoichiometric reagents that are consumed in the reaction. Development of recyclable catalysts (e.g., solid-supported catalysts, enzymes) for key synthetic steps. Reduced waste and improved process efficiency.

By integrating these advanced synthetic strategies, the production of this compound can be modernized to meet contemporary standards of efficiency, safety, and environmental responsibility.

Q & A

Q. What are the key chemical and pharmacological properties of Cyclomethycaine sulfate that influence its efficacy as a local anesthetic?

this compound (C₂₇H₇NO₂·H₂SO₄; MW 457.59) is a benzoic acid derivative with a structure-activity relationship (SAR) critical to its local anesthetic effect. Its cyclohexyloxy and piperidinylpropyl ester groups enhance lipid solubility, facilitating membrane penetration and sodium channel blockade . Pharmacologically, it acts by inhibiting voltage-gated Na⁺ channels, reducing neuronal depolarization. Researchers should validate these properties using techniques like nuclear magnetic resonance (NMR) for structural confirmation and electrophysiological assays (e.g., patch-clamp) to assess channel inhibition .

Q. What methodologies are recommended for synthesizing this compound to ensure high purity and yield?

Synthesis involves esterification of 4-(cyclohexyloxy)benzoic acid with 3-(2-methylpiperidinyl)propanol, followed by sulfation. Key steps include:

  • Reaction optimization : Vary temperature (40–80°C) and catalyst concentration (e.g., sulfuric acid) to maximize esterification efficiency.
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product.
  • Characterization : Confirm purity via high-performance liquid chromatography (HPLC) and identity via mass spectrometry (MS) and infrared (IR) spectroscopy .

Q. How should researchers design experiments to assess the stability of this compound under varying physiological conditions?

Stability studies should simulate physiological environments (e.g., pH 7.4 buffer, 37°C) and include:

  • Kinetic analysis : Monitor degradation over time using UV-Vis spectrophotometry or HPLC.
  • Stress testing : Expose the compound to oxidative (H₂O₂), thermal (40–60°C), and photolytic (UV light) conditions.
  • Metabolite identification : Use liquid chromatography-tandem MS (LC-MS/MS) to detect breakdown products .

Advanced Research Questions

Q. How can researchers design in vitro and in vivo studies to evaluate the comparative efficacy of this compound against other local anesthetics while controlling for confounding variables?

  • In vitro : Use isolated nerve preparations (e.g., frog sciatic nerve) to measure conduction blockade. Control variables include temperature, pH, and drug concentration.
  • In vivo : Employ randomized controlled trials (RCTs) in animal models (e.g., rat paw withdrawal test). Adjust for confounders like body weight, injection site, and baseline pain thresholds.
  • Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare efficacy across groups. Pre-register protocols to minimize bias .

Q. What strategies should be employed to resolve contradictions in reported data on this compound’s pharmacokinetic profile across different studies?

  • Systematic review : Aggregate data using PRISMA guidelines to identify methodological discrepancies (e.g., dosing regimens, analytical techniques).
  • Meta-regression : Explore heterogeneity by modeling covariates like species differences or formulation types.
  • Expert consultation : Engage pharmacologists and statisticians to re-analyze raw data for potential errors or confounding factors .

Q. How can computational modeling be integrated with experimental data to predict this compound’s tissue-specific bioavailability?

  • Physiologically based pharmacokinetic (PBPK) modeling : Input parameters include logP, pKa, and tissue partition coefficients derived from in vitro assays.
  • Validation : Compare model predictions with in vivo plasma/tissue concentration-time profiles. Refine models using Bayesian inference to account for inter-individual variability .

Q. What advanced analytical techniques are critical for elucidating this compound’s interactions with serum proteins and cellular receptors?

  • Surface plasmon resonance (SPR) : Quantify binding affinity (KD) to human serum albumin (HSA) or γ-aminobutyric acid (GABA) receptors.
  • Cryo-electron microscopy (cryo-EM) : Resolve drug-receptor complexes at near-atomic resolution.
  • Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of interactions .

Methodological Considerations

  • Reproducibility : Document experimental protocols in supplementary materials, including reagent lot numbers and equipment calibration details .
  • Data synthesis : Use tools like RevMan for meta-analyses and GRADE for evidence quality assessment .
  • Ethical compliance : Adhere to ARRIVE guidelines for animal studies and obtain institutional review board (IRB) approval for human tissue use .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.